Tert-butyl N-(3-chlorocyclobutyl)carbamate
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Description
Tert-butyl N-(3-chlorocyclobutyl)carbamate is a chemical compound with the molecular formula C9H16ClNO2 . It has a molecular weight of 205.68 . The molecule contains a total of 29 atoms, including 16 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7-
. The SMILES string representation is CC(C)(C)OC(=O)NC1CC(Cl)C1
.
Scientific Research Applications
Enantioselective Synthesis and Carbocyclic Analogues
Tert-butyl N-(3-chlorocyclobutyl)carbamate is highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its use demonstrates the significance in obtaining carbocyclic structures that are essential in the development of nucleotide analogues, showcasing its role in advancing synthetic organic chemistry and potential therapeutic agents (Ober et al., 2004).
Catalyzed Lithiation and Functionalization
The compound has been utilized in DTBB-catalyzed lithiation of N-(chloromethyl) carbamate leading to α-aminated methyllithium. This application underscores its importance in generating functionalized carbamates, demonstrating versatility in synthetic organic transformations and facilitating the development of novel compounds with potential biological activities (Ortiz, Guijarro, & Yus, 1999).
Molecular Structure and Bonding Studies
Investigations into the molecular structure of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate reveal insights into simultaneous hydrogen and halogen bonding interactions. This research highlights the structural nuances that can impact molecular assembly and stability, contributing to the broader understanding of molecular interactions in solid states (Baillargeon et al., 2017).
Sensory Materials and Detection of Volatile Acids
The use of tert-butyl moieties in the synthesis of benzothiazole-modified carbazole derivatives for the construction of nanofibers showcases its application in creating sensory materials. This research demonstrates the ability to detect volatile acid vapors, indicating the compound's potential in developing new materials for chemical sensing and environmental monitoring (Jiabao Sun et al., 2015).
CO2 Fixation and Synthesis of Cyclic Carbamates
The compound plays a role in cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates. This application underscores its importance in green chemistry and environmental applications, demonstrating potential pathways for carbon capture and utilization (Takeda et al., 2012).
Properties
IUPAC Name |
tert-butyl N-(3-chlorocyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWBCAPMZWECQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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